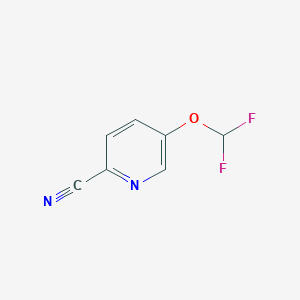

5-(Difluoromethoxy)pyridine-2-carbonitrile

描述

5-(Difluoromethoxy)pyridine-2-carbonitrile is a heterocyclic compound characterized by a pyridine core substituted with a difluoromethoxy group (-OCF₂H) at position 5 and a nitrile (-CN) group at position 2. This compound belongs to the pyridine-carbonitrile family, which is widely explored in medicinal chemistry due to its versatility in drug design. The difluoromethoxy group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the nitrile moiety contributes to hydrogen bonding interactions, improving target binding affinity .

Applications of this compound are likely centered on pharmaceutical development, particularly in enzyme inhibition (e.g., kinase or proton pump inhibitors) due to its electron-withdrawing substituents and aromatic stability.

属性

IUPAC Name |

5-(difluoromethoxy)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2O/c8-7(9)12-6-2-1-5(3-10)11-4-6/h1-2,4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILBGFKJJZHXOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1OC(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206979-57-8 | |

| Record name | 5-(difluoromethoxy)pyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethoxy)pyridine-2-carbonitrile typically involves the reaction of difluorochloromethane with pyridine-2-carbaldehyde. The reaction proceeds under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

Starting Materials: Pyridine-2-carbaldehyde and difluorochloromethane.

Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).

Procedure: The mixture is heated to a specific temperature, often around 80-100°C, for several hours to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters are crucial to achieving high purity and consistent quality.

化学反应分析

Types of Reactions

5-(Difluoromethoxy)pyridine-2-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used to facilitate substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.

科学研究应用

Pharmacological Activity

The compound has shown promise as a pharmacologically active agent, particularly in the development of receptor antagonists. Studies indicate that derivatives of 5-(difluoromethoxy)pyridine-2-carbonitrile exhibit significant potency against corticotropin-releasing factor receptors, which are implicated in stress response and anxiety disorders . The difluoromethoxy moiety may also enhance metabolic stability, reducing the formation of reactive metabolites, which is crucial for drug development.

Case Studies

- Receptor Binding Studies : Interaction studies have demonstrated that modifications to the difluoromethoxy group can significantly affect the compound's biological activity and pharmacological profile. For instance, alterations in the substituents have been linked to varying degrees of potency against specific receptor types, suggesting potential pathways for drug optimization.

- Dual Inhibitor Development : Recent research has identified compounds derived from this structure as potent dual inhibitors of salt-inducible kinases (SIK2 and SIK3). These kinases are involved in various cellular processes, making them attractive targets for therapeutic intervention in metabolic disorders .

Palladium-Catalyzed Reactions

This compound has been utilized as a reagent in palladium-catalyzed fluoro-carbonylation reactions. This process allows for the efficient synthesis of acyl fluorides from aryl iodides under CO-free conditions. The method provides high yields (up to 99%) and tolerates a broad range of functional groups, which is advantageous for late-stage functionalization of complex molecules .

Synthetic Methodologies

The compound serves as an important building block in organic synthesis due to its ability to undergo various transformations:

- Fluoro-carbonylation : This reaction enables the direct incorporation of carbonyl groups into aryl systems, facilitating the synthesis of complex pharmaceutical intermediates .

- Amidation Reactions : A one-pot transformation involving fluoro-carbonylation followed by amidation has been reported, demonstrating its utility in synthesizing amides from aryl iodides .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Development of receptor antagonists | Enhanced potency against specific receptors |

| Dual SIK inhibitors | Potential treatment for metabolic disorders | |

| Synthetic Chemistry | Palladium-catalyzed fluoro-carbonylation | High yields and broad functional group tolerance |

| One-pot amidation reactions | Streamlined synthesis of amides from aryl iodides |

作用机制

The mechanism by which 5-(Difluoromethoxy)pyridine-2-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design.

相似化合物的比较

Target Compound : 5-(Difluoromethoxy)pyridine-2-carbonitrile

- Substituents :

- Position 5: Difluoromethoxy (-OCF₂H)

- Position 2: Nitrile (-CN)

- Key Features :

- Moderate electronegativity and steric bulk from -OCF₂H.

- Enhanced metabolic resistance compared to methoxy (-OCH₃) groups.

Comparative Compounds :

5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile (CAS 1956340-63-8)

- Substituents :

- Imidazo[1,2-a]pyridine core fused with a trifluoromethyl (-CF₃) group at position 4.

- Nitrile (-CN) at position 2.

- Key Features :

- Higher lipophilicity due to -CF₃.

5-{[5-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}pyridine-2-carbonitrile (55b)

- Substituents :

- Position 5: Pyrazole ring substituted with -CF₃, -NO₂, and -CH₃.

- Nitrile (-CN) at position 2.

- Key Features :

- Bulky pyrazole substituent may limit membrane permeability.

- Nitro (-NO₂) group introduces strong electron-withdrawing effects, influencing reactivity.

Pantoprazole Intermediate: 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole

- Substituents :

- Benzimidazole core with -OCF₂H at position 5.

- Sulfonyl (-SO₂) linker to a dimethoxypyridine group.

- Key Features :

- Sulfonyl group enhances acidity, critical for proton pump inhibition.

- Dimethoxy groups improve solubility in polar matrices.

Physicochemical and Pharmacological Properties

Notes:

- Lipophilicity : Trifluoromethyl (-CF₃) groups increase LogP significantly compared to difluoromethoxy (-OCF₂H).

- Solubility : Polar substituents (e.g., sulfonyl, dimethoxy) enhance aqueous solubility, as seen in pantoprazole intermediates.

- Metabolic Stability : Nitro groups (e.g., in 55b) are prone to reduction, reducing stability, whereas fluorinated groups resist oxidative degradation.

生物活性

5-(Difluoromethoxy)pyridine-2-carbonitrile, also referred to as 5-DFMP-2-CN, is a heterocyclic compound notable for its unique structural features, including a pyridine ring substituted with a difluoromethoxy group and a carbonitrile functional group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as a receptor antagonist and in the development of therapeutic agents.

- Molecular Formula : C7H4F2N2O

- Molecular Weight : Approximately 174.11 g/mol

- Physical State : Colorless to pale yellow solid

- Stability : Stable under standard laboratory conditions but requires careful handling due to potential toxicity.

The difluoromethoxy group acts as a bioisostere of the hydroxyl group, which may enhance metabolic stability and reduce the formation of reactive metabolites. The cyano group serves as an electron-withdrawing moiety, influencing the reactivity and biological interactions of the compound.

Pharmacological Applications

Research has indicated that this compound exhibits significant pharmacological activity, particularly in the following areas:

-

Receptor Antagonism :

- Studies have shown that derivatives of this compound demonstrate efficacy against corticotropin-releasing factor receptors, which are implicated in stress response and anxiety disorders. These derivatives exhibit favorable pharmacokinetic properties and significant potency in inhibiting receptor activity .

- Potential Anti-inflammatory Effects :

-

Cytotoxicity Studies :

- Preliminary investigations into the cytotoxic effects of 5-DFMP-2-CN have indicated that it may possess anticancer properties, although further studies are needed to elucidate its mechanisms of action and efficacy across different cancer cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound suggests that modifications to the difluoromethoxy group can significantly impact biological activity. For example, variations in substituents on the pyridine ring have been shown to alter binding affinities to various biological targets .

Interaction Studies

Recent studies have focused on the interaction profile of this compound with various receptors involved in stress responses. Modifications to its structure have yielded compounds with enhanced binding affinities and improved pharmacological profiles. For instance, derivatives with varied electron-withdrawing groups exhibited differing levels of potency against target receptors .

Comparative Analysis with Analog Compounds

A comparative analysis with structurally similar compounds highlights the unique features of this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Fluoropyridine-2-carbonitrile | C6H4FN2 | Contains a fluorine atom instead of a difluoromethoxy group; less electron-withdrawing capacity. |

| 6-(Difluoromethoxy)pyridine-3-carbonitrile | C7H4F2N2O | Similar structure but differs in position of substituents; may exhibit different biological activities. |

| 5-Difluoromethylpyridine | C7H6F2N | Lacks the carbonitrile group; primarily used in synthetic chemistry rather than biological applications. |

The distinct combination of both electron-withdrawing difluoromethoxy and carbonitrile groups in this compound enhances its reactivity and potential biological activity compared to its analogs.

常见问题

Q. What are the optimized synthetic routes for 5-(Difluoromethoxy)pyridine-2-carbonitrile, and how do reaction conditions influence yield?

The synthesis of this compound often involves multi-step reactions. For example, it can be synthesized via condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with a chloromethylpyridine derivative in the presence of an inorganic base, followed by oxidation to form the sulfone byproduct . Key parameters include:

- Temperature : Controlled heating (~60–80°C) during condensation minimizes side reactions.

- Oxidizing agents : Use of hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) avoids overoxidation to sulfones .

- Catalysts : Bases like NaOH or KOH enhance nucleophilic substitution efficiency.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Structural elucidation requires:

- NMR spectroscopy : H and C NMR confirm the difluoromethoxy group (δ ~80–90 ppm for F coupling) and nitrile functionality.

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., CHFNO).

- X-ray diffraction : While direct data for this compound is limited, related pyridine-carbonitrile derivatives (e.g., 4-(2-fluorophenyl) analogs) exhibit monoclinic crystal systems (space group P21/n), guiding lattice parameter predictions .

Q. What are the common impurities in this compound synthesis, and how are they mitigated?

Major impurities include:

- Sulfone byproducts : Formed during overoxidation of sulfoxide intermediates. Controlled stoichiometry of oxidizing agents (e.g., limiting mCPBA) reduces this .

- Residual solvents : Use of polar aprotic solvents (DMF, DMSO) necessitates post-synthesis purification via column chromatography or recrystallization.

- Hydrolysis products : Moisture-sensitive nitrile groups require anhydrous conditions .

Advanced Research Questions

Q. How does the electronic nature of the difluoromethoxy group influence reactivity in cross-coupling reactions?

The difluoromethoxy group (-OCFH) is a strong electron-withdrawing substituent, which:

- Activates the pyridine ring for nucleophilic aromatic substitution (e.g., amination, alkoxylation) at the 2- and 4-positions.

- Stabilizes intermediates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura), enhancing reaction efficiency . Computational studies (DFT) suggest the C-3 carbonitrile further polarizes the ring, directing electrophilic attacks to meta positions .

Q. What advanced analytical strategies are employed to assess the stability of this compound under pharmacological conditions?

Stability studies for drug intermediates like this compound involve:

- Forced degradation : Exposure to heat, light, and pH extremes (e.g., 0.1M HCl/NaOH) followed by HPLC-PDA analysis to detect decomposition products .

- LC-MS/MS : Identifies trace impurities (e.g., hydrolyzed nitriles to amides) at ppm levels.

- Thermogravimetric analysis (TGA) : Determines thermal stability thresholds (>150°C for intact structure) .

Q. What role does this compound play in the design of PCSK9 inhibitors, and how is stereochemistry managed in its derivatives?

This compound serves as a key intermediate in PCSK9 inhibitors, where its pyridine core anchors binding to the enzyme's catalytic domain. Stereochemical control is achieved via:

- Chiral cyclopentylamine linkers : Asymmetric synthesis using (1S,3S)-cyclopentane-1,3-diamine ensures enantioselective coupling .

- Crystallography-guided design : X-ray structures of inhibitor-enzyme complexes validate the spatial orientation of the difluoromethoxy group for hydrophobic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。